molecular formula C27H20ClFN2O3 B10890003 5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10890003
M. Wt: 474.9 g/mol
InChI Key: PUXKYMUSQQKTBG-BZZOAKBMSA-N
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Description

“5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features a pyrrol-2-one core with various substituents, including chlorophenyl, fluorobenzoyl, hydroxy, and indolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction using a chlorophenyl halide.

    Addition of the Fluorobenzoyl Group: This could be done via an acylation reaction using a fluorobenzoyl chloride.

    Incorporation of the Indolyl Group: This step might involve a coupling reaction with an indole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

This compound could have several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure.

    Organic Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with different substituents.

    4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Lacks the chlorophenyl group.

    5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one: Lacks the fluorobenzoyl group.

Uniqueness

The unique combination of substituents in “5-(2-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one” may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C27H20ClFN2O3

Molecular Weight

474.9 g/mol

IUPAC Name

(4Z)-5-(2-chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H20ClFN2O3/c28-21-7-3-1-6-20(21)24-23(25(32)16-9-11-18(29)12-10-16)26(33)27(34)31(24)14-13-17-15-30-22-8-4-2-5-19(17)22/h1-12,15,24,30,32H,13-14H2/b25-23-

InChI Key

PUXKYMUSQQKTBG-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

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